[(3S,4R)-4-(3-methylphenyl)pyrrolidin-3-yl]methanol
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Overview
Description
[(3S,4R)-4-(3-methylphenyl)pyrrolidin-3-yl]methanol is a chiral compound that features a pyrrolidine ring substituted with a 3-methylphenyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4R)-4-(3-methylphenyl)pyrrolidin-3-yl]methanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the 3-Methylphenyl Group: This step often involves the use of Grignard reagents or other organometallic compounds to introduce the 3-methylphenyl group onto the pyrrolidine ring.
Addition of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through reduction reactions, often using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [(3S,4R)-4-(3-methylphenyl)pyrrolidin-3-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: Substitution reactions can occur at the hydroxymethyl group or the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, sulfonyl chlorides, and alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives, depending on the reagents used.
Scientific Research Applications
[(3S,4R)-4-(3-methylphenyl)pyrrolidin-3-yl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and for its therapeutic properties.
Industry: Utilized in the synthesis of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of [(3S,4R)-4-(3-methylphenyl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
[(3S,4R)-4-(3-methylphenyl)pyrrolidin-3-yl]methanol: shares structural similarities with other pyrrolidine derivatives, such as pyrrolopyrazines and pyrazoles.
Pyrazole Derivatives: Known for their biological activities and used in various pharmaceutical applications.
Pyrrolopyrazine Derivatives: Exhibited antimicrobial, anti-inflammatory, and antiviral activities.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both a 3-methylphenyl group and a hydroxymethyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C12H17NO |
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Molecular Weight |
191.27 g/mol |
IUPAC Name |
[(3S,4R)-4-(3-methylphenyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C12H17NO/c1-9-3-2-4-10(5-9)12-7-13-6-11(12)8-14/h2-5,11-14H,6-8H2,1H3/t11-,12-/m0/s1 |
InChI Key |
XXOFLUSHPQSGFW-RYUDHWBXSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@@H]2CNC[C@H]2CO |
Canonical SMILES |
CC1=CC(=CC=C1)C2CNCC2CO |
Origin of Product |
United States |
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